CaMKII|A-IN-1

Description

CaMKII Holoenzyme Architecture and Subunit Organization

The CaMKII holoenzyme is a large, multi-subunit complex with a distinct "wagon wheel" arrangement. frontiersin.org This structure consists of a central hub from which the catalytic domains radiate outwards. google.com

CaMKII holoenzymes are typically composed of 12 or 14 subunits, forming dodecameric or tetradecameric assemblies, respectively. google.comelifesciences.orgnih.govebi.ac.uk These subunits are arranged in two stacked, donut-shaped rings. ahajournals.orgresearchgate.net While electron microscopy has often revealed dodecameric structures for full-length CaMKII, crystal structures of the isolated association domains have shown both dodecameric and tetradecameric forms. nih.govplos.orgscispace.com This variability suggests that the holoenzyme may be dynamic, potentially interconverting between these two states. elifesciences.orgnih.gov This structural flexibility is thought to be a key mechanism for the exchange of subunits between different CaMKII holoenzymes. nih.gov

Role as a Multifunctional Serine/Threonine Kinase

Domains and Their Functional Significance

Each CaMKII subunit is modular, consisting of three primary functional domains: an N-terminal catalytic domain, a central regulatory domain, and a C-terminal association domain. elifesciences.orgnih.govresearchgate.net

Located at the N-terminus, the catalytic domain is responsible for the kinase activity of the enzyme. nih.govresearchgate.netjneurosci.org It contains the binding sites for ATP and the protein substrates that CaMKII phosphorylates. researchgate.net In the inactive state, access to these sites is blocked by the regulatory domain. nih.gov

Positioned between the catalytic and association domains, the regulatory domain is central to the control of CaMKII activity. elifesciences.orgnih.govnih.gov This domain contains an autoinhibitory segment that acts as a pseudosubstrate, binding to the catalytic domain and preventing its function in the absence of an activating signal. nih.gov It also houses the binding site for the calcium-calmodulin (Ca²⁺/CaM) complex. elifesciences.orgnih.govnih.gov The binding of Ca²⁺/CaM to this site induces a conformational change that displaces the autoinhibitory segment from the catalytic domain, thereby activating the kinase. frontiersin.orgahajournals.org This domain also contains key threonine residues (Thr286, Thr305, and Thr306 in the α isoform) that, when autophosphorylated, modulate the enzyme's activity and its interaction with Ca²⁺/CaM. nih.govelifesciences.org

The C-terminal association domain, also known as the hub domain, is responsible for the oligomerization of CaMKII subunits into the characteristic dodecameric or tetradecameric holoenzyme structure. elifesciences.orgnih.govebi.ac.uk This domain forms the central core of the "wagon wheel," holding the subunits together and facilitating the proximity required for inter-subunit autophosphorylation. google.com The assembly mediated by this domain is crucial for the cooperative activation and sustained activity of the kinase. embopress.org

| Domain | Location | Key Functions |

| Catalytic Domain | N-terminus | Binds ATP and substrates; performs serine/threonine kinase function. frontiersin.orgresearchgate.net |

| Regulatory Domain | Central | Contains autoinhibitory segment and Ca²⁺/CaM binding site; regulates kinase activity. elifesciences.orgnih.govnih.gov |

| Association Domain | C-terminus | Mediates the assembly of subunits into the holoenzyme. elifesciences.orgnih.govebi.ac.uk |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

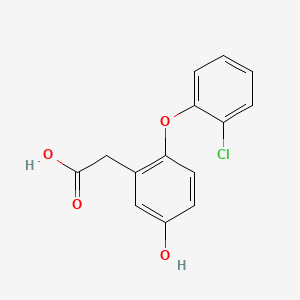

C14H11ClO4 |

|---|---|

Molecular Weight |

278.69 g/mol |

IUPAC Name |

2-[2-(2-chlorophenoxy)-5-hydroxyphenyl]acetic acid |

InChI |

InChI=1S/C14H11ClO4/c15-11-3-1-2-4-13(11)19-12-6-5-10(16)7-9(12)8-14(17)18/h1-7,16H,8H2,(H,17,18) |

InChI Key |

SUOCIVQMECVECC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)O)CC(=O)O)Cl |

Origin of Product |

United States |

Molecular Structure and Regulatory Mechanisms of Camkii

Mechanisms of CaMKII Activation and Deactivation

The activation and deactivation of CaMKII are tightly controlled processes, ensuring that the kinase is only active in response to appropriate cellular signals. In its basal state, CaMKII is kept inactive by its autoinhibitory domain, which acts as a pseudosubstrate, blocking the catalytic site. mdpi.com

Ca2+/Calmodulin (CaM)-Dependent Activation

The primary mechanism for CaMKII activation is initiated by the binding of the Ca2+/CaM complex. frontiersin.orgmdpi.com An increase in intracellular calcium concentration leads to the binding of calcium ions to calmodulin (CaM), a ubiquitous calcium-binding protein. researchgate.net This binding induces a conformational change in CaM, enabling it to bind to the regulatory domain of CaMKII. researchgate.net

The binding of Ca2+/CaM to the regulatory domain of CaMKII triggers a significant conformational change in the kinase. embopress.orgnih.gov This allosteric regulation shifts the regulatory domain, which in its inactive state is wrapped around the catalytic domain. mdpi.com The binding of Ca2+/CaM to its recognition site within the regulatory domain forces a structural rearrangement that exposes the previously blocked catalytic cleft. embopress.orgbiorxiv.orgembopress.org This exposes both the ATP and substrate binding sites, thereby activating the kinase. mdpi.comfrontiersin.org

A critical consequence of Ca2+/CaM binding is the displacement of the autoinhibitory domain from the catalytic site. mdpi.comfrontiersin.orgbiorxiv.org The autoinhibitory domain contains a sequence that mimics a substrate, allowing it to bind to the active site and prevent substrate access in the absence of Ca2+/CaM. mdpi.com The conformational change induced by Ca2+/CaM binding physically moves this autoinhibitory segment away, relieving the inhibition and allowing the kinase to phosphorylate its substrates. biorxiv.orgfrontiersin.orgjneurosci.org

Conformational Changes Upon CaM Binding

Autophosphorylation at Threonine 286/287 (T286/287)

Following the initial Ca2+/CaM-dependent activation, a key event in sustaining CaMKII activity is the autophosphorylation of a specific threonine residue within the regulatory domain. mdpi.comfrontiersin.orgjneurosci.org This residue is Threonine 286 (T286) in the alpha isoform and Threonine 287 (T287) in the beta, gamma, and delta isoforms. frontiersin.org This autophosphorylation occurs in an inter-subunit manner, where an activated kinase subunit phosphorylates an adjacent subunit within the same holoenzyme. frontiersin.orgfrontiersin.org

The autophosphorylation at T286/287 has a profound effect: it allows the kinase to remain active even after the intracellular calcium levels have returned to baseline and CaM has dissociated. frontiersin.orgmdpi.comfrontiersin.orgjneurosci.org The addition of a phosphate (B84403) group to this threonine residue prevents the autoinhibitory domain from re-binding to the catalytic site. wikipedia.orgfrontiersin.orgmdpi.com This effectively traps the kinase in an "open" and active conformation, leading to what is known as autonomous activity. frontiersin.orgjneurosci.orgmdpi.com This autonomous activity is a key feature of CaMKII, enabling it to act as a molecular memory switch. nih.govjneurosci.org

The autonomous activity conferred by T286/287 autophosphorylation is crucial for prolonging the signaling cascade initiated by the initial calcium transient. jneurosci.org This sustained activity is essential for many cellular processes, including synaptic plasticity and memory formation, where a transient signal needs to be converted into a long-lasting change. jneurosci.org The level of autonomous activity is not absolute and can be less than the full activity seen in the presence of Ca2+/CaM. frontiersin.org However, this sustained, lower level of activity is sufficient to maintain the phosphorylation of key downstream targets. Furthermore, autophosphorylation at T286/287 dramatically increases the affinity of CaMKII for CaM by over 1000-fold, a phenomenon referred to as "CaM trapping". mdpi.comfrontiersin.orgmdpi.com This trapping mechanism further prolongs the active state of the kinase during periods of elevated calcium. mdpi.com

Table 2: Key Regulatory Sites and Their Functions

| Site | Modification | Consequence |

|---|---|---|

| Ca2+/CaM Binding Site | Binding of Ca2+/Calmodulin | Displacement of the autoinhibitory domain, initial activation. mdpi.comfrontiersin.orgbiorxiv.org |

| Threonine 286/287 | Autophosphorylation | Confers Ca2+/CaM-independent autonomous activity, sustains kinase function. frontiersin.orgmdpi.comfrontiersin.orgjneurosci.org |

Mechanism of Ca2+/CaM-Independent Autonomous Activity

Phosphorylation at Threonine 305/306 (T305/306) and its Regulatory Role

Within the regulatory segment of Calcium/calmodulin-dependent protein kinase II (CaMKII), the threonine residues at positions 305 and 306 (T305/306) serve as critical inhibitory phosphorylation sites. biorxiv.orgosti.gov Phosphorylation at either of these sites significantly weakens the affinity of CaMKII for the activating Ca²⁺/Calmodulin (CaM) complex. elifesciences.org This inhibitory action occurs because the T305/306 residues are located within the CaM-binding region of the regulatory domain. nih.gov Their phosphorylation prevents the binding of CaM, which is a prerequisite for kinase activation. nih.gov Consequently, phosphorylation at T305/306 acts as a negative feedback mechanism, particularly after the initial activation and autophosphorylation at Threonine 286 (T286) have occurred. nih.gov

The phosphorylation of T305/306 is itself a complex and regulated process. It is thought that autonomously active CaMKII can phosphorylate these sites, thereby preventing subsequent full activation by a new influx of Ca²⁺/CaM. biorxiv.orgnih.gov This creates a state where the kinase is autonomous but cannot be further stimulated. nih.gov The balance between activating phosphorylation at T286 and inhibitory phosphorylation at T305/306 is crucial for decoding calcium signal frequencies and determining downstream cellular outcomes, such as Long-Term Potentiation (LTP) versus Long-Term Depression (LTD). For instance, preventing T305/306 phosphorylation (e.g., via a T305/306A mutation) while mimicking T286 autonomous activity leads to synaptic strengthening, whereas mimicking phosphorylation at both sites (T286D and T305/306D) can lead to synaptic weakening despite spine enlargement. pnas.org The interaction with other proteins can also influence this process; binding to the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B inhibits T305/306 autophosphorylation, while binding to Calcium/calmodulin-dependent serine protein kinase (Cask) can promote it. nih.govahajournals.org

| Phosphorylation Site | Function | Impact on CaMKII Activity | Key Interacting Proteins |

| Threonine 305/306 (T305/306) | Inhibitory Autophosphorylation | Prevents Ca²⁺/CaM binding, inhibits further stimulation of autonomous activity. elifesciences.orgnih.gov | Cask (promotes), GluN2B (inhibits). nih.govahajournals.org |

| Threonine 286 (T286) | Activating Autophosphorylation | Confers Ca²⁺-independent ("autonomous") activity. nih.gov | GluN2B, α-actinin-2. biorxiv.orgmdpi.com |

Oxidative Activation (e.g., Methionine 281/282 Oxidation)

Beyond phosphorylation, CaMKII activity can be rendered autonomous through the oxidation of specific methionine residues (Met281/282) located in the regulatory domain. mdpi.comnih.gov This mechanism provides a parallel pathway to Ca²⁺-independent activation, distinct from T286 autophosphorylation. nih.gov The process is initiated when an initial binding of Ca²⁺/CaM exposes the regulatory domain. nih.govgoogle.com Subsequently, in the presence of reactive oxygen species (ROS), the Met281/282 pair can become oxidized. google.comphysiology.org This modification, much like phosphorylation at T286, is thought to sterically block the reassociation of the catalytic domain with the regulatory segment, thus locking the enzyme in a persistently active state even after Ca²⁺ levels have returned to baseline. nih.govgoogle.com

This oxidative activation is not a universal feature across all CaMKII isoforms in the same way. The Met281/282 motif is present in the β, γ, and δ isoforms. mdpi.com The neuronal α isoform, however, has a Cys-Met pair at the corresponding positions (Cys280/Met281), which can also be oxidized to produce a similar autonomous activation. nih.govgoogle.com This redox sensing capability positions CaMKII as a key mediator in cellular responses to oxidative stress. physiology.org Pathologically, this mechanism has been implicated in conditions such as cardiac myocyte cell death following ischemia/reperfusion and angiotensin II-mediated apoptosis. mdpi.comgoogle.com The reversal of this oxidation is catalyzed by the enzyme methionine sulfoxide (B87167) reductase, which plays a cardioprotective role under conditions of high oxidative stress. physiology.org

Role of Protein Phosphatases (e.g., PP1, PP2B) in CaMKII Deactivation

The phosphorylation state of CaMKII, and thus its activity, is dynamically regulated by the opposing actions of the kinase itself and various protein phosphatases (PPs). nih.gov Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) are the primary enzymes responsible for dephosphorylating CaMKII, thereby reversing its activation. asahikawa-med.ac.jp These phosphatases can dephosphorylate the activating T286 site, which terminates the autonomous activity of the kinase and returns it to a Ca²⁺/CaM-dependent state. nih.govfrontiersin.org They are also capable of dephosphorylating the inhibitory T305/306 sites. nih.gov

The specific roles of these phosphatases can be location-dependent. For example, in the forebrain, PP1 is thought to be the main phosphatase acting on CaMKII associated with the postsynaptic density (PSD), while PP2A primarily targets soluble CaMKII. asahikawa-med.ac.jp The activity of these phosphatases is itself tightly regulated. Protein Phosphatase 2B (PP2B), also known as calcineurin, is a Ca²⁺/calmodulin-dependent phosphatase. nih.gov While there is no strong evidence for direct dephosphorylation of CaMKII by PP2B, it can indirectly modulate CaMKII activity by activating PP1 through the dephosphorylation of inhibitors like Inhibitor-1 (I-1). asahikawa-med.ac.jpnih.gov Because PP2B is activated at lower Ca²⁺ concentrations than CaMKII, it is hypothesized that weak synaptic stimuli may favor phosphatase activity (leading to LTD), whereas stronger stimuli are required to overcome this and fully activate the kinase (leading to LTP). nih.gov

| Phosphatase | Primary Target Site on CaMKII | Regulatory Mechanism | Role in CaMKII Regulation |

| Protein Phosphatase 1 (PP1) | Thr286, Thr305/306 | Dephosphorylates CaMKII to inactivate it. Activity is regulated by PKA and PP2B via inhibitors like I-1. asahikawa-med.ac.jpmdpi.com | Key negative regulator of CaMKII, especially at the PSD. asahikawa-med.ac.jp |

| Protein Phosphatase 2A (PP2A) | Thr286, Thr305/306 | Dephosphorylates CaMKII. asahikawa-med.ac.jpnih.gov | Primarily dephosphorylates soluble CaMKII. asahikawa-med.ac.jp |

| Protein Phosphatase 2B (PP2B) | (Indirect) | Ca²⁺/CaM-dependent; activates PP1 by dephosphorylating its inhibitors. nih.gov | Indirectly promotes CaMKII deactivation by activating PP1. asahikawa-med.ac.jpnih.gov |

Allosteric Regulation and Subunit Exchange Dynamics

Conformational States and Allosteric Transitions

The function of the CaMKII holoenzyme is intrinsically linked to its ability to transition between different three-dimensional shapes, or conformational states. In its basal, inactive state, the holoenzyme is in a compact, autoinhibited conformation. researchgate.netcolab.ws In this state, a regulatory segment on each subunit is bound to its own catalytic domain, blocking substrate access. The activation process, initiated by the binding of Ca²⁺/CaM, triggers a significant allosteric transition to an extended, active conformation where the regulatory segment is displaced, exposing the catalytic site. researchgate.netnih.gov

Recent structural studies have revealed additional layers of complexity in these conformations. An X-ray crystal structure of a full-length CaMKII isoform showed a "domain-swapped" conformation, where the kinase domain of one subunit is docked onto the hub domain of an adjacent subunit within the holoenzyme. researchgate.netnih.gov This domain swapping provides an additional interface that contributes to the stability and regulation of the holoenzyme. researchgate.netcolab.ws Molecular dynamics simulations suggest this domain-swapped configuration facilitates interactions between the CaM binding domain and the variable linker region, allowing electrostatic forces to modulate the equilibrium between the compact and extended states and thus regulate the enzyme's sensitivity to Ca²⁺/CaM. researchgate.netnih.gov

Activation-Triggered Subunit Exchange within Holoenzymes

A remarkable property of CaMKII is its ability to undergo activation-triggered subunit exchange. elifesciences.org When a CaMKII holoenzyme is activated, the interactions between its subunits are weakened, allowing for the exchange of individual subunits or groups of subunits with other holoenzymes, including those that have not been activated. elifesciences.orgmdpi.com This process enables the propagation of the activated state, as an autophosphorylated subunit from an active holoenzyme can be incorporated into an inactive holoenzyme, thereby phosphorylating its new neighbors in a Ca²⁺-independent manner. elifesciences.org

Implications for Persistent Activity and Information Retention

The phenomenon of subunit exchange has profound implications for the role of CaMKII as a molecule for long-term information storage, a concept central to memory formation. mdpi.compnas.org By allowing active subunits to mix between holoenzymes, the kinase can maintain a pool of phosphorylated, active subunits long after the initial Ca²⁺ signal has dissipated and even in the face of protein turnover. elifesciences.orgumass.edu This fits a long-standing hypothesis that a molecular switch for memory would need a mechanism to transfer its activation state to newly synthesized proteins. pnas.org

Computational modeling has shown that subunit exchange enhances the stability of the CaMKII/PP1 bistable switch, making it more robust and better able to retain its "on" state. elifesciences.orgnih.govbiorxiv.org This improves the reliability of information storage at the synaptic level. elifesciences.orgresearchgate.net By facilitating the spread of activation and prolonging the decay of kinase activity, subunit exchange allows CaMKII to function across multiple timescales, contributing to both the initial encoding of information and the long-term stabilization of memories. elifesciences.orgnih.gov

Discovery and Selectivity Profile of Camkii|a in 1

Development of CaMKIIα-IN-1 as a Potent Research Tool

The development of CaMKIIα-IN-1, also known as Compound 4d, stemmed from the need for more specific inhibitors of CaMKII to overcome the limitations of earlier compounds. medchemexpress.com Researchers have long sought to understand the multifaceted roles of CaMKII in cellular processes, which necessitated the creation of tools that could precisely modulate its activity. mpfi.orgresearchgate.net The discovery of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines provided a novel class of potent and highly selective CaMKII inhibitors, leading to the development of CaMKIIα-IN-1. caymanchem.com Through extensive and iterative structure-activity relationship (SAR) studies, medicinal chemists were able to discover novel and potent ATP-competitive CaMKII inhibitors like CaMKIIα-IN-1. cardurion.com This inhibitor is orally active and has demonstrated good metabolic stability. medchemexpress.com

Potency and Inhibitory Concentration (IC50) Against CaMKII

CaMKIIα-IN-1 exhibits high potency in inhibiting CaMKII. Its half-maximal inhibitory concentration (IC50), a measure of its effectiveness, is 63 nM. medchemexpress.com This level of potency signifies that a relatively low concentration of the compound is required to inhibit 50% of the CaMKII enzyme's activity, making it a powerful tool for research applications. Another study reported a dissociation constant (Kd) of 219 nM for the interaction between CaMKIIα-IN-1 and the wild-type hub domain of CaMKIIα. medchemexpress.com

Implications of High Selectivity for Research Applications

The high selectivity of CaMKIIα-IN-1 has profound implications for research. By specifically targeting CaMKII, researchers can more accurately dissect its roles in various physiological and pathological processes without the confounding effects of inhibiting other signaling pathways. frontiersin.org This precision is crucial for validating CaMKII as a therapeutic target in a range of diseases. researchgate.net The availability of such a selective tool allows for more reliable experimental outcomes and a deeper understanding of the specific contributions of CaMKII to cellular functions.

Molecular Mechanism of Camkii|a in 1 Action

Characterization of CaMKII|A-IN-1 Binding Site on CaMKII

The inhibitory action of this compound is a result of its interaction with specific sites on the CaMKII enzyme. These interactions are multifaceted, involving the catalytic site, the regulatory domain, and potentially allosteric sites.

Catalytic Site Interaction (ATP-Competitive vs. Non-competitive)

This compound is classified as an ATP-competitive inhibitor. nih.govfrontiersin.org This classification indicates that the inhibitor targets the ATP-binding pocket within the catalytic domain of CaMKII. oncotarget.com Like other kinases, this pocket provides a microenvironment that facilitates the transfer of a phosphate (B84403) group from ATP to a target substrate. oncotarget.com By occupying this site, this compound directly competes with ATP, thereby preventing the kinase from carrying out its phosphorylation function. This mechanism is distinct from inhibitors that are non-competitive with ATP, which would bind to a different site on the enzyme. nih.govfrontiersin.org

Regulatory Domain Interaction (CaM-Competitive)

The regulatory domain of CaMKII plays a crucial role in its activation. nih.govbiologists.com In its inactive state, an autoinhibitory region within this domain blocks the substrate-binding site. nih.govbiologists.com The binding of a Ca2+/Calmodulin (CaM) complex to the regulatory domain relieves this inhibition, activating the kinase. biorxiv.org

Inhibitors can interfere with this process in a CaM-competitive manner, meaning they prevent the activation of CaMKII by Ca2+/CaM. frontiersin.org Some inhibitors, like KN-93, are known to be competitive with Ca2+/CaM but not with ATP. nih.govfrontiersin.org These types of inhibitors bind to the holoenzyme and interfere with the ability of Ca2+/CaM to activate it, without directly binding to CaM itself at effective inhibitory concentrations. frontiersin.org

Allosteric Binding Site Investigation

Allosteric inhibitors offer a pathway to higher selectivity by binding to sites outside the conserved active site. frontiersin.org These interactions can modulate the enzyme's function through conformational changes. frontiersin.orgnih.gov For CaMKII, allosteric regulation is a key feature of its complex activation mechanism. biorxiv.orgnih.govplos.org The binding of Ca2+/CaM itself is an allosteric event that triggers significant structural changes, leading to kinase activation. plos.org

Recent research has identified a distinct allosteric binding pocket in the hub domain of the CaMKIIα isoform for certain small molecules. nih.govbiorxiv.org This discovery highlights the potential for developing highly specific allosteric inhibitors that target unique structural features of CaMKII isoforms. nih.govbiorxiv.org While some inhibitors like KN-93 are considered allosteric by stabilizing the autoinhibited state, the investigation into novel allosteric sites for compounds like this compound is an ongoing area of research. frontiersin.org

Impact of this compound on CaMKII Enzymatic Activity

The binding of this compound has profound effects on the enzymatic functions of CaMKII, including its basal and stimulated activities, as well as its crucial autophosphorylation processes.

Inhibition of Basal and Ca2+/CaM-Stimulated Activity

CaMKII exhibits a basal level of activity even in the absence of stimulation, and this activity is significantly enhanced by the binding of Ca2+/CaM. plos.orgnih.gov Inhibitors like this compound are effective at suppressing both of these activity states. For instance, peptide inhibitors have been shown to potently inhibit Ca2+/CaM-stimulated CaMKII activity. jneurosci.org Similarly, other inhibitors like AIP and KN-93 have demonstrated a marked reduction in the basal activity of CaMKII, leading to a decrease in the spontaneous firing rate of pacemaker cells. plos.orgnih.gov This broad-spectrum inhibition of both basal and stimulated states underscores the compound's potent interference with the fundamental catalytic function of CaMKII.

Effects on Autophosphorylation at T286/287 and T305/306

Autophosphorylation is a critical regulatory mechanism for CaMKII. Phosphorylation at threonine 286 (T286) in the α isoform or T287 in the β, γ, and δ isoforms renders the kinase autonomously active, meaning it remains active even after Ca2+/CaM dissociates. oncotarget.comfrontiersin.orgbiorxiv.org This autonomous activity is thought to be essential for processes like long-term potentiation (LTP) and memory formation. nih.govfrontiersin.org

Conversely, autophosphorylation at threonines 305 and 306 (T305/306) is an inhibitory mechanism. frontiersin.orgnih.gov These sites are located within the calmodulin-binding domain, and their phosphorylation prevents the re-binding of Ca2+/CaM, thereby inactivating the kinase. nih.govfrontiersin.orgnih.gov This inhibitory phosphorylation often occurs after the initial activating phosphorylation at T286/287. frontiersin.orgnih.gov

Some inhibitors have been shown to have differential effects on these autophosphorylation sites. For example, certain inhibitors can block substrate phosphorylation and T305 autophosphorylation while only mildly affecting the activating T286 autophosphorylation. molbiolcell.org This differential effect can be attributed to the inhibitor's specific binding mechanism and its interplay with the various conformational states of the kinase. molbiolcell.org The ability of an inhibitor to selectively modulate these autophosphorylation events has significant implications for its use as a research tool and potential therapeutic agent.

Kinetic Characterization of CaMKIIα-IN-1 Inhibition (e.g., Ki determination)

Specific kinetic data, such as the inhibition constant (Ki), for CaMKIIα-IN-1 is not readily found in the current body of scientific research. The Ki value is a critical parameter that quantifies the potency of an inhibitor, representing the concentration of the inhibitor required to produce half-maximum inhibition.

To provide context, kinetic data for other CaMKII inhibitors have been reported. For instance, studies on different classes of inhibitors reveal a wide range of potencies. While direct kinetic values for CaMKIIα-IN-1 are unavailable, the table below showcases kinetic parameters for other representative CaMKII inhibitors to illustrate the typical range of potencies observed.

| Inhibitor | Target | Ki (nM) | Assay Conditions |

| RA306 | CaMKIIδ | 26 | Not specified |

| 5-HDC (GHB analog) | CaMKIIα hub domain | 300 (KD) | Surface Plasmon Resonance |

This table presents data for analogous compounds to illustrate typical kinetic values for CaMKII inhibitors. Specific data for CaMKIIα-IN-1 is not available in the searched literature.

Structural Basis of CaMKIIα-IN-1 Binding (Hypothetical Investigations)

The structural basis for the binding of CaMKIIα-IN-1 to CaMKIIα has not been explicitly determined. However, insights can be gained from computational and structural studies of other inhibitors in complex with CaMKII.

Computational Docking and Molecular Dynamics Simulations

In the absence of experimental structural data for CaMKIIα-IN-1, computational methods like molecular docking and molecular dynamics (MD) simulations serve as powerful tools to hypothesize its binding mode. These simulations can predict the likely interactions between the inhibitor and the amino acid residues within the binding pocket of CaMKIIα.

For other CaMKII inhibitors, MD simulations have been instrumental. For example, simulations of the CaMKII kinase domain in complex with the peptide inhibitor CaMKIIN have been used to clarify important interactions that drive binding. oup.com These studies often reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the inhibitor-enzyme complex. It is plausible that CaMKIIα-IN-1, if it is an ATP-competitive inhibitor, would form interactions with residues in the ATP-binding pocket, a common strategy for kinase inhibitors.

Potential for Co-crystallization Studies (analogous to other CaMKII complexes)

Determining the precise three-dimensional structure of CaMKIIα-IN-1 bound to CaMKIIα would require co-crystallization followed by X-ray crystallography. While there are no published co-crystal structures involving CaMKIIα-IN-1, the feasibility of this approach is well-established for the CaMKII family.

Researchers have successfully solved co-crystal structures of the CaMKII kinase domain with various peptide substrates and inhibitors, such as peptides derived from GluN2B, Tiam1, and densin-180. oup.comnih.gov These studies have been pivotal in understanding how different molecules interact with the kinase's active site. oup.comnih.gov For instance, the co-crystal structure of a 21-residue segment of CaMKIINtide with CaMKII revealed its docking at the B/C sites, extending into the A site to block substrate binding. Furthermore, co-crystallization of a close analog of the inhibitor RA306 has been achieved with the human CaMKII delta isoform, confirming its binding within the ATP-binding site. oup.com These successful examples with analogous compounds suggest that co-crystallization of CaMKIIα with CaMKIIα-IN-1 is a viable and critical step to elucidate its exact binding mechanism.

Research Findings on the Chemical Compound “this compound” Remain Undisclosed in Publicly Accessible Scientific Literature

Efforts to compile a detailed scientific article on the cellular effects of the specific chemical compound designated as “this compound” have been unsuccessful due to a lack of available data in the public domain.

Despite comprehensive searches of scientific databases and scholarly articles, no specific information was found regarding the impact of "this compound" on key cellular processes. The intended article was structured to focus on the compound's effects on CaMKII substrate phosphorylation, its modulation of CaMKII-dependent cellular pathways—including cell cycle progression and apoptotic signaling—and its influence on gene expression profiles.

The targeted outline for the article was as follows:

Cellular Effects of CaMKII|A-IN-1 in in vitro Systems5.1. Impact on CaMKII Substrate Phosphorylation in Cell Lines5.1.1. Analysis of Specific Phosphorylation Events Downstream of CaMKII 5.1.2. Dose-Dependent Inhibition of CaMKII Activity in Cellular Contexts5.2. Modulation of CaMKII-Dependent Cellular Pathways5.2.1. Effects on Cell Cycle Progression (e.g., S-G2/M transition) 5.2.2. Regulation of Apoptotic Signaling Pathways 5.2.3. Influence on Gene Expression Profiles

While extensive research exists on the broader family of CaMKII inhibitors and their significant roles in cellular functions, data pertaining specifically to the compound "this compound" is not present in the accessed scientific literature. This suggests that "this compound" may be a compound that is not yet widely reported on, is in early stages of research that has not been published, or is designated under a different nomenclature in available studies.

Consequently, without any research findings on "this compound," it is not possible to generate the requested scientifically accurate and detailed article. Further research or access to proprietary data would be required to elaborate on the specific cellular effects of this compound.

Modulation of CaMKII-Dependent Cellular Pathways

Impact on Ion Channel Activity and Cellular Excitability

CaMKII is a master regulator of various ion channels, and its activity is fundamental to shaping cellular excitability in tissues like the heart and brain. nih.gov The application of specific inhibitors is a key strategy to investigate these regulatory functions. Pharmacological inhibition of CaMKII has been shown to alter the gating properties of voltage-gated sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) channels, thereby modulating action potentials and membrane excitability. nih.govfrontiersin.orgnih.gov

Voltage-Gated Sodium Channels (Naᵥ): In cardiac myocytes, CaMKII phosphorylates the primary cardiac Na⁺ channel, Naᵥ1.5, which alters its gating properties. frontiersin.org This phosphorylation can shift the voltage dependence of inactivation, slow recovery from inactivation, and increase the late Na⁺ current, all of which can contribute to arrhythmogenic events in disease states. frontiersin.org The use of CaMKII inhibitors allows researchers to reverse these effects, demonstrating the direct role of the kinase in modulating Na⁺ channel function and cellular excitability. oup.com

Voltage-Gated Calcium Channels (Caᵥ): CaMKII plays a significant role in the regulation of L-type Ca²⁺ channels (e.g., Caᵥ1.2), contributing to a phenomenon known as Ca²⁺-dependent facilitation (CDF), where channel activity is potentiated during repeated stimulation. nih.gov This process requires both the kinase activity of CaMKII and its physical tethering to the channel. nih.gov Inhibitors that block CaMKII activity or its binding to the channel can abolish CDF, highlighting the kinase's role as a local integrator of Ca²⁺ signals that fine-tunes Ca²⁺ influx. nih.gov In sinoatrial nodal cells, which act as the heart's pacemaker, CaMKII inhibition has been shown to suppress L-type Ca²⁺ current and slow spontaneous firing, indicating that basal CaMKII activity is essential for normal pacemaker function. ijmrhs.com

The table below summarizes the documented effects of CaMKII on key ion channels, which can be counteracted by the application of inhibitors like CaMKII-IN-1 to study their physiological significance.

| Ion Channel | Effect of CaMKII Activation | Consequence of Inhibition with CaMKII-IN-1 (Inferred) | Reference |

|---|---|---|---|

| Naᵥ1.5 (Cardiac Sodium Channel) | Increases late current; shifts voltage-dependence of inactivation. | Reduces late current; normalizes inactivation gating. | frontiersin.org |

| Caᵥ1.2 (L-type Calcium Channel) | Causes Ca²⁺-dependent facilitation (CDF); increases current. | Abolishes CDF; suppresses current amplitude. | nih.govijmrhs.com |

| Kᵥ (Potassium Channels, e.g., Ito, IK1) | Modulates channel expression and gating (e.g., accelerates recovery from inactivation for Ito, acutely increases IK1). | Reverses acute gating changes; reduces IK1. | nih.govnih.gov |

Alterations in Cytoskeletal Dynamics and Cell Morphology

CaMKII is not only a signaling kinase but also a structural protein that directly interacts with and modulates the cytoskeleton, particularly the F-actin network. physiology.orgdovepress.com This interaction is crucial for maintaining and altering cell morphology, especially in neurons where it governs the structure of dendritic spines. physiology.orgdovepress.com The use of inhibitors that block CaMKII provides a means to investigate its role in these structural processes.

Research has shown that CaMKII, particularly the β isoform, can bundle F-actin filaments, an activity that is independent of its kinase function but is regulated by Ca²⁺/calmodulin binding. physiology.orgmolbiolcell.org This bundling activity helps stabilize the actin cytoskeleton within dendritic spines. physiology.org Inhibition of CaMKII activity, for instance with the inhibitor KN-93, has been shown to cause dramatic changes in the morphology and motility of neuronal growth cones, leading to a collapsed morphology. ijmrhs.com This demonstrates that CaMKII activity is pivotal for maintaining the structure of the growth cone through its regulation of cytoskeletal proteins. ijmrhs.com

Furthermore, CaMKII kinase activity can indirectly regulate F-actin dynamics by triggering signaling cascades involving the Rho family of small GTPases. physiology.org These pathways modulate actin-binding proteins that control the polymerization and depolymerization of actin filaments, which is essential for structural plasticity. physiology.org In Drosophila, activated CaMKII increases the formation of dendritic filopodia and accelerates filamentous actin (F-actin) turnover, highlighting a role in uncoupling cytoskeletal regulation from morphological stability. pnas.org The application of an inhibitor like CaMKII-IN-1 would be expected to block these kinase-dependent effects on cytoskeletal remodeling and cell morphology.

| Process | Role of CaMKII | Consequence of Inhibition with CaMKII-IN-1 (Inferred) | Reference |

|---|---|---|---|

| F-actin Bundling | Directly bundles actin filaments, primarily via the β isoform, stabilizing the cytoskeleton. | Does not directly affect kinase-independent bundling, but blocks kinase-dependent regulation of this process. | physiology.orgmolbiolcell.org |

| Neuronal Growth Cone Morphology | Maintains structure and motility through regulation of cytoskeletal proteins. | Induces growth cone collapse and alters morphology. | ijmrhs.com |

| Dendritic Spine Dynamics | Regulates F-actin turnover and is required for the formation of stable actin pools during synaptic plasticity. | Inhibits activity-dependent structural plasticity of spines. | biorxiv.org |

| Actin Turnover | Increases the dynamic nature of dendritic filopodia and accelerates F-actin turnover via kinase activity. | Reduces the dynamic turnover of F-actin. | pnas.org |

Investigating Isoform-Specific Cellular Roles Using CaMKII-IN-1

Differential Effects on CaMKIIα, β, δ, and γ Functions

The different CaMKII isoforms have distinct, though sometimes overlapping, roles. CaMKIIα is heavily implicated in synaptic plasticity and memory, whereas CaMKIIβ has a more pronounced structural role due to its unique ability to bind F-actin, thereby influencing dendritic morphology and neurite extension. physiology.orgmolbiolcell.org The γ and δ isoforms are the predominant forms in the heart, where they regulate excitation-contraction coupling and are implicated in pathological cardiac remodeling. nih.govresearchgate.net

The utility of a compound like CaMKII-IN-1 depends on its selectivity profile across these isoforms. While detailed isoform selectivity data for CaMKII-IN-1 is not extensively published, it is known to be highly selective for CaMKII over other kinase families. caymanchem.com The development of inhibitors with differential isoform activity is a key research objective. For example, the compound RA306 was found to be a potent inhibitor of the δ, γ, and α isoforms, with significantly lower potency for the β isoform. oup.com This selectivity allows researchers to probe the functions of specific isoforms, for instance, targeting the cardiac δ/γ isoforms while having less effect on the neuronal β isoform. oup.com

The table below shows the isoform selectivity profile for the inhibitor RA306, illustrating the type of data used to differentiate the functions of CaMKII isoforms.

| CaMKII Isoform | IC₅₀ (nM) at 1x Kₘ ATP | Primary Tissue Location | Key Function |

|---|---|---|---|

| CaMKIIδ (delta) | 15 | Heart, Ubiquitous | Cardiac Ca²⁺ handling, Pathological hypertrophy |

| CaMKIIγ (gamma) | 25 | Heart, Ubiquitous | Cardiac contractility, Phenotypic switching |

| CaMKIIα (alpha) | 61 | Brain (neurons) | Synaptic plasticity, Learning and memory |

| CaMKIIβ (beta) | 420 | Brain (neurons) | Cytoskeletal dynamics, Dendritic morphology |

Data sourced from a study on the inhibitor RA306. oup.com This table serves as an example of how isoform selectivity is quantified and is crucial for designing experiments to probe isoform-specific functions.

Subcellular Localization Studies of CaMKII-IN-1 Effects

The function of CaMKII is intimately linked to its subcellular location. mdpi.com The kinase is targeted to specific cellular compartments, such as the postsynaptic density (PSD), cytoskeleton, and nucleus, through interactions with various binding proteins. mdpi.com This localization creates distinct functional pools of CaMKII. For example, CaMKII at the PSD can directly phosphorylate neurotransmitter receptors, while CaMKII associated with the cytoskeleton can regulate cell morphology. physiology.orgmdpi.com

The autophosphorylation state of CaMKII can control its translocation. For instance, phosphorylation at Thr286 enhances binding to the PSD, while phosphorylation at other sites can stimulate its translocation away from it. mdpi.com The mRNA for the CaMKIIα isoform contains a specific sequence in its 3'-untranslated region that targets it for localization and translation within dendrites, allowing for local protein synthesis at synapses.

Inhibitors like CaMKII-IN-1 are critical for studying the effects of these localized pools of CaMKII. By applying an inhibitor, researchers can block CaMKII activity in all compartments and observe the functional outcome. More advanced techniques, such as targeted delivery of inhibitors to specific subcellular locations, can help dissect the precise role of CaMKII in different parts of the cell. For example, studies using cell-penetrating peptide inhibitors have demonstrated that blocking CaMKII can inhibit the motility of neuronal filopodia, a process dependent on cytoskeletal dynamics at the cell periphery. molbiolcell.org Similarly, inhibiting CaMKII in the striatum has been shown to reverse changes in the subcellular expression of NMDA receptor subunits, highlighting the role of localized CaMKII in regulating receptor trafficking. dovepress.com

Impact of Camkii|a in 1 in Pre Clinical Experimental Models

Neuroscience Models

The calcium/calmodulin-dependent protein kinase II (CaMKII) is a critical enzyme in neuronal function, playing a key role in synaptic plasticity, the cellular mechanism believed to underlie learning and memory. nih.govnih.govnih.gov The alpha isoform, CaMKIIα, is particularly abundant in the brain and its activity is tightly regulated. nih.govnih.gov The inhibitor CaMKIIα-IN-1 is a tool compound used in preclinical research to probe the specific functions of CaMKIIα.

Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a process fundamental to learning and memory. Two primary forms of synaptic plasticity are long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a lasting decrease in synaptic strength. nih.govnih.gov Both LTP and LTD are dependent on CaMKII activity. nih.gov

Studies have demonstrated that the inhibition of CaMKII blocks the induction of LTP. frontiersin.orgmolbiolcell.org Specifically, the autophosphorylation of CaMKIIα at the T286 residue is a crucial step for the induction of both LTP and NMDAR-dependent LTD. nih.govbiorxiv.org This autophosphorylation allows the kinase to remain active even after intracellular calcium levels have returned to baseline, acting as a molecular memory of the initial stimulus. researchgate.net

Interestingly, while CaMKIIα is essential for the induction of LTP, its kinase activity may not be required for the maintenance phase of LTP or for long-term memory storage. nih.govuchile.cl Instead, the initial activation and autophosphorylation of CaMKIIα are critical for the signaling cascades that lead to lasting changes in synaptic strength. researchgate.net

Table 1: Role of CaMKII in Synaptic Plasticity

| Process | Role of CaMKIIα | Key Findings |

| Long-Term Potentiation (LTP) | Essential for induction | Inhibition of CaMKII blocks LTP induction. frontiersin.orgmolbiolcell.org Autophosphorylation at T286 is a critical step. nih.govbiorxiv.org |

| Long-Term Depression (LTD) | Required for NMDAR-dependent LTD | Autophosphorylation at T286 is necessary for NMDAR-LTD. nih.govbiorxiv.org |

| Synaptic Strength | Bidirectional modulator | Can mediate both strengthening (LTP) and weakening (LTD) of synapses. nih.gov |

A key mechanism by which CaMKIIα mediates LTP is through the regulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). During LTP, CaMKIIα phosphorylates the GluA1 subunit of AMPARs at the Ser831 residue, which increases the channel's conductance. frontiersin.org Furthermore, CaMKIIα promotes the trafficking and insertion of new AMPARs into the postsynaptic membrane, a process that strengthens the synapse. frontiersin.orgnih.gov

The inhibition of CaMKIIα would be expected to prevent these processes, thereby blocking the expression of LTP. By preventing the phosphorylation of GluA1 and the subsequent recruitment of AMPARs to the synapse, a CaMKIIα inhibitor like CaMKIIα-IN-1 would effectively inhibit the strengthening of the synapse that characterizes LTP. nih.govnih.gov

CaMKIIα directly interacts with the NMDA receptor (NMDAR), another crucial glutamate (B1630785) receptor involved in synaptic plasticity. pnas.orgresearchgate.net Specifically, CaMKIIα binds to the NR2B subunit of the NMDAR. pnas.orgjneurosci.org This interaction is important for the recruitment and accumulation of CaMKIIα at the postsynaptic density following an LTP-inducing stimulus. molbiolcell.orgfrontiersin.org

This synaptic recruitment is a critical step for CaMKIIα to exert its effects on downstream targets like AMPARs. pnas.org The binding of CaMKIIα to the NMDAR is enhanced by the activation of the NMDAR and subsequent calcium influx. pnas.orgjneurosci.org Therefore, an inhibitor that prevents CaMKIIα activity could disrupt this positive feedback loop, reducing the synaptic localization of the kinase and impairing its ability to induce LTP. molbiolcell.org Furthermore, CaMKIIα phosphorylation of the GluN2A subunit of the NMDAR can regulate its trafficking and gating, providing another layer of control over synaptic function. biorxiv.orgbiorxiv.org

Given the fundamental role of CaMKIIα in synaptic plasticity, it is not surprising that its inhibition leads to impairments in learning and memory. nih.govnih.gov Studies using genetically modified mice with altered CaMKIIα function have consistently shown deficits in various learning and memory tasks.

For instance, mice with a knockout of the CaMKIIα gene or with a mutation that prevents its autophosphorylation (T286A) exhibit significant impairments in spatial learning, contextual fear conditioning, and other memory paradigms. nih.govnih.govmdpi.com These findings highlight the necessity of functional CaMKIIα for the formation of long-term memories. nih.goveneuro.org The kinase activity of CaMKIIα is particularly crucial for the acquisition of hippocampus-dependent memories. nih.goveneuro.org

Table 2: Impact of CaMKIIα Manipulation on Learning and Memory in Animal Models

| Animal Model | Manipulation | Observed Deficit |

| CaMKIIα Knockout Mice | Gene deletion | Impaired spatial memory and LTP. nih.govmdpi.com |

| CaMKIIα T286A Mutant Mice | Blocked autophosphorylation | Deficits in spatial learning and contextual fear conditioning. nih.govmdpi.com |

| Kinase-Dead CaMKIIα Knock-in Mice | Inactive kinase | Severe impairment in hippocampus-dependent context discrimination. nih.gov |

Beyond its role in synaptic plasticity, CaMKII has also been implicated in neurodegenerative processes, such as those seen in tauopathies like Alzheimer's disease. nih.govnih.gov Tau is a microtubule-associated protein that, in a hyperphosphorylated state, can form toxic aggregates within neurons. frontiersin.org

Research in Drosophila models of tauopathy has shown that CaMKII can promote neurodegeneration caused by tau that is phosphorylated at specific sites, such as Ser262/356. nih.govnih.gov In these models, overexpression of CaMKII exacerbates tau-mediated neurodegeneration, while inhibiting CaMKII activity can suppress it. nih.gov

Inhibition of AMPAR Trafficking and Conductance Modulation

Neurite Outgrowth and Growth Cone Dynamics

A thorough search of scientific literature did not yield specific studies on the impact of CaMKII|A-IN-1 on neurite outgrowth and growth cone dynamics. However, the broader role of CaMKII in these processes is well-documented. CaMKII is a key protein in neurons, and its activity is linked to the structural changes that underlie neuronal development.

Inhibition of CaMKII has been shown to have varied effects on neurite extension, with some studies reporting suppression and others enhancement, potentially depending on the specific CaMKII isoform and the neuronal cell type. For instance, in some experimental settings, the inhibition of CaMKII has been associated with a decrease in neurite elongation and the collapse of the growth cone, which is the motile tip of a growing neurite responsible for pathfinding. This suggests that CaMKII activity is necessary for maintaining the structure and motility of the growth cone. Conversely, other studies have suggested that CaMKII inhibition might promote neurite extension by affecting the stability of the cytoskeleton. The precise role of CaMKII in these dynamic processes is complex and appears to be context-dependent.

Interactive Table: Effects of CaMKII Inhibition on Neurite and Growth Cone Parameters

| Parameter | Observed Effect of CaMKII Inhibition | Experimental Model | Inhibitor Used |

| Neurite Length | Decrease | Cultured hippocampal and cerebellar neurons | CaMKIIN (endogenous inhibitor) |

| Growth Cone Motility | Halting of motility and collapse | Cultured Lymnaea stagnalis neurons | KN-93 |

| Neurite Elongation | Inhibition | PC12 cells | αCaMKII overexpression (inhibition by KN-62 showed reversal) |

Cardiovascular Disease Models (Non-Human)

While no specific data exists for this compound in cardiovascular disease models, the role of CaMKII in cardiac pathophysiology is a subject of extensive research. CaMKII is considered a critical mediator of various cardiovascular diseases, and its inhibition is being explored as a therapeutic strategy.

Cardiac Arrhythmia Models (e.g., CPVT, Atrial Fibrillation)

There are no specific studies on the effect of this compound in preclinical models of cardiac arrhythmia. However, CaMKII is known to be a proarrhythmic molecule. In models of catecholaminergic polymorphic ventricular tachycardia (CPVT), a condition characterized by stress-induced arrhythmias, CaMKII inhibition has been shown to reduce the incidence of arrhythmias. For example, the CaMKII inhibitor KN-93 has been demonstrated to decrease delayed afterdepolarizations (DADs), which are a cellular trigger for arrhythmias, in a cellular model of CPVT. Similarly, in models of atrial fibrillation (AF), the most common sustained arrhythmia, increased CaMKII activity is observed. Inhibition of CaMKII has been shown to protect against AF in animal models.

Heart Failure and Myocardial Infarction/Ischemia-Reperfusion Injury Models

The impact of this compound in heart failure and myocardial infarction/ischemia-reperfusion injury models has not been documented in published literature. Nevertheless, CaMKII activity is known to be elevated in heart failure and following myocardial infarction. Inhibition of CaMKII has been shown to be protective in animal models of these conditions. For instance, in models of myocardial ischemia-reperfusion injury, CaMKII inhibition can reduce the size of the infarct (tissue death) and improve the recovery of heart function. Deletion of the CaMKIIδ isoform, which is predominant in the heart, has been shown to protect against damage from ischemia-reperfusion. In heart failure models, inhibiting CaMKII can prevent the adverse remodeling of the heart, including dilation and dysfunction.

Cardiac Hypertrophy and Fibrosis Models

No studies were found that specifically used this compound in preclinical models of cardiac hypertrophy and fibrosis. However, CaMKII is a known mediator of these processes. Pathological cardiac hypertrophy, an increase in heart muscle mass, and fibrosis, the formation of excess fibrous connective tissue, are hallmarks of many heart diseases. CaMKII activation contributes to the signaling pathways that lead to both hypertrophy and fibrosis. Inhibition of CaMKII has been demonstrated to attenuate the development of cardiac hypertrophy and reduce fibrosis in various animal models of heart disease.

Interactive Table: Effects of CaMKII Inhibition in Cardiovascular Disease Models

| Disease Model | Key Pathological Feature | Effect of CaMKII Inhibition | Experimental Model | Inhibitor Used |

| CPVT | Delayed Afterdepolarizations (DADs) | Reduction in DADs | iPSC-derived cardiomyocytes from a CPVT patient | KN-93 |

| Atrial Fibrillation | Increased arrhythmia susceptibility | Protection against AF | Animal models | General CaMKII inhibition |

| Myocardial I/R Injury | Infarct size, functional recovery | Reduced infarct size, improved functional recovery | Mouse models | CaMKIIδ deletion |

| Heart Failure | Adverse cardiac remodeling | Prevention of remodeling | Animal models | General CaMKII inhibition |

| Cardiac Hypertrophy | Increased heart muscle mass | Attenuation of hypertrophy | Animal models | General CaMKII inhibition |

| Cardiac Fibrosis | Excess fibrous tissue | Reduction in fibrosis | Animal models | General CaMKII inhibition |

Modulation of Excitation-Contraction Coupling

There is no available research on the specific effects of this compound on excitation-contraction coupling. Excitation-contraction coupling is the process by which an electrical stimulus in the heart triggers muscle contraction. CaMKII plays a crucial role in regulating this process by phosphorylating several key calcium-handling proteins. Dysregulation of CaMKII activity can disrupt normal excitation-contraction coupling, contributing to heart disease. Inhibition of CaMKII can modulate the function of these calcium-handling proteins, which can be beneficial in certain pathological states.

Oncology Models

A review of the scientific literature did not identify any studies investigating the effects of this compound in oncology models. However, there is emerging evidence that CaMKII may play a role in cancer. High levels of CaMKII have been observed in several types of malignant tumors, and it has been implicated in cancer cell proliferation and survival. Therefore, CaMKII is being explored as a potential therapeutic target in oncology.

Based on a comprehensive search of publicly available scientific literature, there is no research or data specifically identifying a compound with the name "this compound". This designation does not correspond to any known molecule in peer-reviewed studies or established chemical databases accessible for this review.

Therefore, it is not possible to generate a scientifically accurate article detailing the impact of "this compound" in preclinical models as requested, because no such data exists in the public domain. The provided outline requires specific research findings on this particular compound's effects on cancer, inflammation, and metabolic disease models, none of which are available.

To fulfill the user's request, information on a specific, publicly documented CaMKII inhibitor would be required. The general roles of the CaMKII enzyme and the effects of other known inhibitors (such as KN-93, KN-62, etc.) cannot be attributed to a compound for which there is no scientific record.

Comparative Analysis of Camkii|a in 1 with Other Camkii Inhibitors

Complementary Use with Other Research Tools

The high specificity of inhibitors like CaMKIIα-IN-1 makes them valuable tools for use in conjunction with other sophisticated research methods, enabling a more detailed investigation of CaMKII function.

The combination of specific pharmacological inhibitors with genetic models, such as knock-in or knock-out mice, provides a powerful approach to dissecting the roles of CaMKII. For instance, studies using CaMKIIα knock-in mice with mutations that prevent autophosphorylation (T286A) have demonstrated the importance of autonomous CaMKII activity in ischemic cell death. nih.gov The use of a specific inhibitor like tat-CN21, which can block this autonomous activity, in wild-type animals can help to confirm the findings from the genetic models and explore the temporal aspects of CaMKII inhibition.

Furthermore, genetic models can sometimes lead to compensatory changes during development. The acute application of a specific inhibitor in an adult animal can circumvent this issue and reveal the immediate consequences of blocking CaMKII activity. Conversely, genetic modifications can be used to validate the specificity of a new inhibitor. For example, if an inhibitor is designed to target a specific site on CaMKII, its effects should be absent in a knock-in model where that site has been mutated. The use of kinase-dead CaMKIIα (K42R)-KI mice has been instrumental in separating the enzymatic and structural roles of CaMKII in processes like memory formation. frontiersin.orgeneuro.org

The development of optical methods, such as optogenetics and photoswitchable inhibitors, allows for precise spatiotemporal control of protein activity. core.ac.uk Integrating specific inhibitors with these techniques offers unprecedented control over CaMKII signaling. For example, a photoactivatable version of CaMKII has been developed to manipulate its activity in single synapses. researchgate.net A highly specific, non-photoactivatable inhibitor could be used in such a system to ensure that any observed effects are due to the optically-controlled CaMKII and not endogenous kinase activity.

Moreover, light-inducible CaMKII inhibitors are being developed that allow for the reversible inhibition of the kinase in specific cellular compartments or at specific times. eneuro.org This approach, when combined with genetic or other pharmacological tools, can provide a highly detailed picture of CaMKII's role in complex processes like synaptic plasticity. nih.gov The ability to precisely control the "on" and "off" states of CaMKII activity with light, coupled with the specificity of advanced inhibitors, opens up new avenues for understanding the dynamic regulation of this crucial kinase.

Synergistic Application with Genetic Manipulations (e.g., Knock-in/Knock-out models)

Limitations and Considerations for CaMKII|A-IN-1 Application in Research

The utility of any pharmacological inhibitor in research is defined not only by its efficacy but also by its limitations. For this compound, several considerations are paramount for the accurate interpretation of experimental results.

Potential for Undiscovered Off-Target Activities

A significant concern with any kinase inhibitor is the potential for off-target effects, and this compound is no exception. While it is characterized as a potent and highly selective CaMKII inhibitor with an IC50 of 0.063 µM, its selectivity profile against a broader range of kinases and other proteins is not exhaustively documented in publicly available literature. caymanchem.com For instance, its inhibitory concentrations against CaMKIV, myosin light-chain kinase (MLCK), p38α, Akt1, and PKC are reported to be significantly higher, suggesting good selectivity. caymanchem.com However, the full spectrum of its interactions remains an area for further investigation.

The history of CaMKII inhibitors, such as KN-93, serves as a cautionary tale. KN-93, while widely used, is known to have off-target effects on various ion channels, including L-type calcium channels and several voltage-gated potassium channels. ahajournals.orgfrontiersin.org These unintended interactions can complicate the interpretation of data, making it difficult to ascribe observed effects solely to CaMKII inhibition. frontiersin.org Therefore, until comprehensive screening of this compound against a wide array of kinases and other potential targets is performed and published, researchers must exercise caution and consider the possibility of undiscovered off-target activities influencing their results. The development of more specific inhibitors is an ongoing effort in the field to mitigate these issues. nih.govresearchgate.net

Penetration and Distribution in Complex Biological Systems (e.g., CNS)

The effectiveness of an inhibitor in in vivo studies, particularly those involving the central nervous system (CNS), is critically dependent on its ability to cross the blood-brain barrier and achieve sufficient concentrations in the target tissue. There is limited specific public information available regarding the CNS penetration and distribution of this compound.

For other CaMKII inhibitors, CNS penetration has been a significant consideration in their development and application. frontiersin.org For instance, optimizing the pharmacokinetic properties of small molecule inhibitors to either promote or limit CNS penetration is a key aspect of drug design. frontiersin.org The lack of readily available data on the brain-to-plasma concentration ratio for this compound makes it challenging to design and interpret experiments in the context of neurological research. The physical and chemical properties of the molecule will ultimately determine its ability to be absorbed, distributed, metabolized, and excreted (ADME), all of which are critical for its application in complex biological systems.

Acute vs. Chronic Effects of Inhibition in Models

The temporal dimension of CaMKII inhibition—distinguishing between acute and chronic effects—is crucial for understanding its role in various biological processes. CaMKII is involved in both rapid signaling events and long-term cellular adaptations. nih.govmdpi.com

Acute inhibition of CaMKII can reveal its immediate role in processes like synaptic transmission and ion channel modulation. jci.org For example, acute application of CaMKII inhibitors has been shown to reverse certain pathological changes in cardiac myocytes. nih.gov However, prolonged or chronic inhibition can lead to compensatory changes in the expression and function of other signaling molecules, potentially masking the primary effects of CaMKII inhibition or inducing unintended consequences.

Studies on other CaMKII inhibitors have highlighted these differences. For instance, in some cardiac models, acute CaMKII inhibition reversed abnormalities that were not affected by chronic inhibition. nih.gov Conversely, long-term treatment with antidepressants, which can modulate CaMKII activity, is associated with adaptive changes in neuronal signaling. mdpi.com In the context of morphine tolerance, both acute and chronic exposure to morphine can alter CaMKII expression, and CaMKII inhibitors have been shown to prevent and reverse this tolerance. epain.org These examples underscore the importance of carefully considering the duration of inhibition when designing experiments with this compound and interpreting the resulting data. Prolonged inhibition could lead to neurotoxicity, as has been observed with other CaMKII inhibitors. nih.gov

Methodological Approaches Utilizing Camkii|a in 1 in Academic Research

Biochemical Assays for Kinase Activity (In vitro, Ex vivo)

Biochemical assays are fundamental for characterizing the inhibitory action of CaMKIIα-IN-1 and for studying the kinase's activity under various conditions. These assays can be broadly categorized into in vitro and ex vivo approaches.

In vitro assays typically utilize purified components to measure the direct effect of CaMKIIα-IN-1 on CaMKIIα activity. A common method is the radioactive kinase assay, where the transfer of a radiolabeled phosphate (B84403) group from ATP (often 32P-ATP) to a specific substrate is quantified. revvity.com The substrate can be a generic peptide like Syntide-2 or a more physiologically relevant protein. nih.gov The reaction mixture includes the purified CaMKIIα enzyme, the substrate, ATP, and varying concentrations of CaMKIIα-IN-1. The amount of phosphorylated substrate is then measured, often by spotting the mixture onto phosphocellulose paper, followed by washing and liquid scintillation counting. nih.gov This allows for the determination of key inhibitory parameters such as the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by half.

Another in vitro approach involves non-radioactive methods, such as fluorescence-based assays. These assays can monitor the consumption of ATP or the generation of ADP, providing a real-time readout of kinase activity. For instance, a coupled enzyme system can be used where the production of ADP is linked to the oxidation of NADH, which can be monitored by a decrease in fluorescence. biorxiv.org

Ex vivo assays bridge the gap between in vitro studies and whole-cell systems. In this context, cell lysates or tissue homogenates are used as the source of CaMKIIα. biologists.com For example, researchers can prepare lysates from cells or tissues of interest and then perform a kinase assay in the presence or absence of CaMKIIα-IN-1. biologists.com This approach has the advantage of studying the kinase in a more complex environment that includes its native binding partners and modulators, though it can be more challenging to interpret due to the presence of other kinases and phosphatases. biologists.comnih.gov

| Assay Type | Description | Advantages | Disadvantages | Example Application with CaMKIIα-IN-1 |

|---|---|---|---|---|

| In Vitro Radioactive Kinase Assay | Measures the transfer of 32P from ATP to a purified substrate by purified CaMKIIα. revvity.com | Highly sensitive and direct measure of kinase activity. Allows for precise determination of inhibitory constants (e.g., IC50). | Requires handling of radioactive materials. Lacks the complexity of the cellular environment. | Determining the IC50 of CaMKIIα-IN-1 against purified CaMKIIα. |

| In Vitro Fluorescence-Based Assay | Monitors kinase activity by measuring changes in fluorescence, often linked to ATP consumption or ADP production. biorxiv.org | Non-radioactive, amenable to high-throughput screening. | May be less sensitive than radioactive assays. Potential for interference from fluorescent compounds. | Screening a library of compounds, including CaMKIIα-IN-1, for their effect on CaMKIIα activity. |

| Ex Vivo Kinase Assay | Measures CaMKIIα activity in cell lysates or tissue homogenates. biologists.com | Studies the kinase in a more physiologically relevant context with endogenous proteins. biologists.com | Results can be influenced by other cellular components (kinases, phosphatases). nih.gov Interpretation can be more complex. nih.gov | Assessing the ability of CaMKIIα-IN-1 to inhibit CaMKIIα activity in lysates from specific brain regions. |

Cell-Based Assays for Signaling Pathway Analysis

Cell-based assays are crucial for understanding how CaMKIIα-IN-1 affects signaling pathways within a living cell. These assays move beyond the isolated kinase and explore the downstream consequences of its inhibition.

A primary method for assessing CaMKIIα activation in cells is through the use of phosphospecific antibodies. nih.gov CaMKIIα undergoes autophosphorylation at specific sites, such as Threonine 286 (Thr286), which is a hallmark of its activation. nih.govnih.gov Researchers can treat cultured cells (e.g., neuronal or cardiac cells) with a stimulus known to activate CaMKIIα, in the presence or absence of CaMKIIα-IN-1. nih.gov Subsequently, the cells are lysed, and the levels of phosphorylated CaMKIIα (pCaMKIIα) are measured by Western blotting using an antibody that specifically recognizes the phosphorylated Thr286 residue. nih.gov A reduction in the pCaMKIIα signal in the presence of the inhibitor would indicate its efficacy in blocking CaMKIIα activation.

Genetically encoded biosensors are another powerful tool for real-time monitoring of CaMKII activity in living cells. biorxiv.org FRET (Fluorescence Resonance Energy Transfer)-based sensors, such as Camui, change their fluorescence properties upon CaMKII activation, allowing for the visualization of kinase activity dynamics both spatially and temporally. ahajournals.orgmpfi.org By expressing such a sensor in cells and then applying CaMKIIα-IN-1, researchers can directly observe the inhibitory effect on CaMKII activity in response to cellular signals. ahajournals.org

Furthermore, the impact of CaMKIIα inhibition on downstream signaling events can be investigated. This can involve examining the phosphorylation state of known CaMKIIα substrates or assessing changes in cellular processes regulated by CaMKIIα, such as gene expression or ion channel function. nih.gov For example, if a specific protein is a known substrate of CaMKIIα, its phosphorylation level can be monitored via Western blot after treating cells with a stimulus and CaMKIIα-IN-1.

Genetic Models for Validating Pharmacological Findings (e.g., CRISPR/Cas9, siRNA/shRNA knockdown)

While pharmacological inhibitors like CaMKIIα-IN-1 are powerful tools, genetic models are essential for validating the specificity of their effects and for confirming the role of the target protein. The use of CRISPR/Cas9 and RNA interference (siRNA/shRNA) allows for the specific reduction or elimination of CaMKIIα, providing a complementary approach to inhibitor studies. nih.govmdpi.com

CRISPR/Cas9-mediated gene editing can be used to create cell lines or animal models with a knockout of the CAMK2A gene, which encodes CaMKIIα. nih.gov By comparing the phenotype of these knockout models to that of wild-type models treated with CaMKIIα-IN-1, researchers can determine if the inhibitor's effects are indeed due to the specific inhibition of CaMKIIα. nih.gov If the genetic knockout recapitulates the effects of the pharmacological inhibitor, it provides strong evidence for the on-target action of CaMKIIα-IN-1. ethz.ch

A combined approach, where shRNA is used in a CRISPR/Cas9-generated knockout background, can be a powerful strategy to dissect potential off-target effects of the shRNA itself. nih.gov

Advanced Microscopy Techniques for Subcellular Localization and Dynamics

Advanced microscopy techniques are invaluable for visualizing the subcellular localization of CaMKIIα and how its dynamics are altered by inhibitors like CaMKIIα-IN-1.

Confocal microscopy is widely used to determine the distribution of CaMKIIα within cells. jneurosci.org By using fluorescently tagged CaMKIIα or immunofluorescence with specific antibodies, researchers can observe its localization in different cellular compartments, such as the cytoplasm, nucleus, or at synapses. jneurosci.orgpnas.org Upon cellular stimulation, CaMKIIα can translocate to specific sites; for example, in neurons, it moves to the postsynaptic density (PSD) following NMDAR stimulation. jneurosci.org The use of CaMKIIα-IN-1 in these experiments can help determine if the kinase's activity is required for this translocation.

Super-resolution microscopy , such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), allows for the visualization of CaMKIIα at a much higher resolution than conventional microscopy. jneurosci.org PALM has been used to track single molecules of CaMKIIα in neurons, revealing different kinetic subpopulations within dendritic spines. jneurosci.org Such techniques could be employed to investigate how CaMKIIα-IN-1 affects the fine-scale localization and mobility of the kinase, providing insights into its interactions with other proteins and its role in specific subcellular microdomains.

Live-cell imaging with genetically encoded probes, like GFP-tagged CaMKIIα, enables the real-time tracking of the kinase's movement within living cells. jneurosci.org These methods can be combined with techniques like Fluorescence Recovery After Photobleaching (FRAP) to measure the mobility and exchange rates of CaMKIIα in different cellular regions. The application of CaMKIIα-IN-1 in these experiments can reveal whether the inhibitor alters the dynamic behavior of the kinase.

A novel imaging method called ECLIPSE (Endosomal-based Coincidence-detection of Protein-protein interactions in a Living cell System) has been developed to visualize protein-protein interactions in real-time. pnas.orgpnas.org This technique could be adapted to study how CaMKIIα-IN-1 might disrupt the interaction of CaMKIIα with its binding partners. researchgate.net

Proteomics and Phosphoproteomics for Identifying Downstream Targets

A major application of specific kinase inhibitors like CaMKIIα-IN-1 is in the identification of their downstream substrates. Proteomics and phosphoproteomics, which involve the large-scale analysis of proteins and their phosphorylation states, are powerful approaches for this purpose. biorxiv.orgfrontiersin.org

In a typical phosphoproteomics experiment, cells or tissues are treated with a stimulus to activate CaMKIIα, with or without the presence of CaMKIIα-IN-1. The proteins are then extracted, digested into peptides, and the phosphopeptides are enriched, often using techniques like titanium dioxide or immobilized metal affinity chromatography. nih.gov These enriched phosphopeptides are then analyzed by mass spectrometry to identify and quantify changes in phosphorylation levels. frontiersin.org

By comparing the phosphoproteomes of the treated and untreated samples, researchers can identify proteins whose phosphorylation is significantly decreased in the presence of CaMKIIα-IN-1. These proteins are potential downstream targets of CaMKIIα. This approach provides an unbiased, global view of the signaling pathways regulated by the kinase. biorxiv.org

For example, a study using CRISPR/Cas9 to knock out CaMKIIδ, another isoform, combined with quantitative phosphoproteomics, successfully identified numerous downstream targets. nih.govresearchgate.net A similar strategy, substituting the genetic knockout with the specific inhibitor CaMKIIα-IN-1, could be employed to map the substrate profile of CaMKIIα.

Computational Modeling and Simulation Studies

Computational modeling and simulation provide a powerful framework for integrating experimental data and for exploring the complex dynamics of signaling networks involving CaMKIIα. nih.gov

Integration of Inhibitor Kinetics into Mathematical Models of CaMKII Signaling

Mathematical models of CaMKII signaling can range from detailed kinetic models of the holoenzyme's activation and autophosphorylation to larger network models that incorporate multiple interacting proteins. nih.govmdpi.com These models are often based on a set of ordinary differential equations that describe the rates of the various biochemical reactions in the pathway. mdpi.com

The kinetic parameters of CaMKIIα-IN-1, such as its binding affinity (Kd) and its on- and off-rates, can be incorporated into these mathematical models. nih.gov By simulating the model with and without the inhibitor, researchers can make predictions about how the inhibition of CaMKIIα will affect the behavior of the entire signaling network under different stimulation conditions. frontiersin.org

For instance, models have been used to understand how CaMKII decodes the frequency of calcium spikes and how its activity is balanced by phosphatases. nih.govelifesciences.org Integrating data from experiments with CaMKIIα-IN-1 into these models can help to refine the model's parameters and to test hypotheses about the role of CaMKIIα in complex processes like synaptic plasticity. frontiersin.org Computational models can also help to understand how competition for calmodulin among different proteins influences CaMKIIα activation and how this might be affected by an inhibitor. mdpi.com

| Methodological Approach | Key Technique(s) | Primary Information Gained | Relevance to CaMKIIα-IN-1 Research |

|---|---|---|---|

| Biochemical Assays | Radioactive and fluorescence-based kinase assays. revvity.combiorxiv.org | Direct measurement of kinase activity and inhibition. reactionbiology.com | Quantifying the potency and mechanism of inhibition of CaMKIIα-IN-1. |

| Cell-Based Assays | Western blotting for phosphoproteins, FRET-based biosensors. nih.govahajournals.org | Effect of inhibition on CaMKIIα activation and downstream signaling in a cellular context. biorxiv.org | Validating the efficacy of CaMKIIα-IN-1 in living cells and its impact on specific signaling pathways. |

| Genetic Models | CRISPR/Cas9, siRNA/shRNA. mdpi.comnih.gov | Validation of inhibitor specificity and target engagement. nih.gov | Confirming that the observed effects of CaMKIIα-IN-1 are due to on-target inhibition of CaMKIIα. |

| Advanced Microscopy | Confocal, super-resolution (PALM, STORM), live-cell imaging. jneurosci.org | Subcellular localization and dynamics of CaMKIIα. jneurosci.org | Investigating how CaMKIIα-IN-1 affects the spatial and temporal organization of CaMKIIα within the cell. |

| Proteomics/Phosphoproteomics | Mass spectrometry-based analysis of phosphopeptides. frontiersin.org | Identification of downstream substrates and signaling networks. biorxiv.org | Unbiased discovery of the molecular targets and pathways regulated by CaMKIIα. |

| Computational Modeling | Mathematical modeling of signaling pathways. nih.govmdpi.com | Systems-level understanding of network dynamics and inhibitor effects. frontiersin.org | Predicting the systemic consequences of CaMKIIα inhibition and integrating experimental data into a cohesive framework. |

Structural Modeling of Inhibitor-CaMKII Interactions